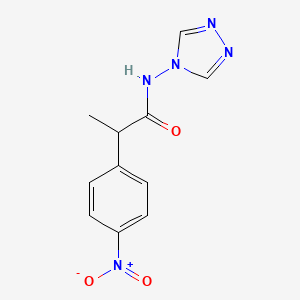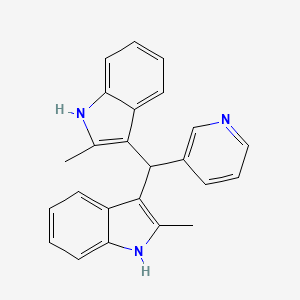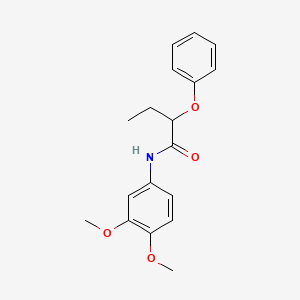![molecular formula C19H25NO7 B4075161 4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)
4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate
描述
4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MDMO-PrHCl, and it is a selective dopamine D3 receptor antagonist.
作用机制
MDMO-PrHCl acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction. By blocking this receptor, MDMO-PrHCl may reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
Studies have shown that MDMO-PrHCl can reduce the release of dopamine in the brain, which may be responsible for its anti-addictive effects. The compound has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the primary advantages of using MDMO-PrHCl in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
One limitation of MDMO-PrHCl is its limited solubility in water, which can make it difficult to administer in some experiments. The compound also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on MDMO-PrHCl. One area of interest is the potential use of the compound in the treatment of other addictive behaviors, such as gambling and food addiction. Another area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of MDMO-PrHCl.
Conclusion:
In conclusion, MDMO-PrHCl is a valuable tool for scientific research due to its potential applications in the treatment of drug addiction and Parkinson's disease. The compound acts as a selective dopamine D3 receptor antagonist and has been shown to have neuroprotective effects. While there are some limitations to its use in lab experiments, the compound's high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
科学研究应用
MDMO-PrHCl has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use in the treatment of drug addiction. Studies have shown that MDMO-PrHCl can reduce drug-seeking behavior in animal models and may be effective in treating addiction to drugs such as cocaine and methamphetamine.
Another area of research is the potential use of MDMO-PrHCl in the treatment of Parkinson's disease. The compound has been shown to improve motor function in animal models of the disease and may have neuroprotective effects.
属性
IUPAC Name |
4-[4-(4-methoxyphenoxy)but-2-ynyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.C2H2O4/c1-14-12-18(13-15(2)21-14)10-4-5-11-20-17-8-6-16(19-3)7-9-17;3-1(4)2(5)6/h6-9,14-15H,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXAQDXNVGFYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC#CCOC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075086.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(2,3-dimethylbenzene) - ethanedioic acid (1:1)](/img/structure/B4075094.png)


![(4-ethoxyphenyl)[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075154.png)
![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)

![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)